molecular formula C22H21N5O3 B2642532 2-(3,4-dimethoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539842-42-7

2-(3,4-dimethoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Numéro de catalogue: B2642532
Numéro CAS: 539842-42-7
Poids moléculaire: 403.442
Clé InChI: PONYAAVWWDASGV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-(3,4-dimethoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) Source . GSK-3β is a serine/threonine kinase that is a critical node in numerous signaling pathways, including Wnt/β-catenin, and is implicated in the pathogenesis of several diseases. Its primary research value lies in the investigation of neurodegenerative disorders and cancer. In neurological research, this compound is used to model and study potential therapeutic interventions for conditions like Alzheimer's disease, as inhibition of GSK-3β reduces the hyperphosphorylation of tau protein, a key component in the formation of neurofibrillary tangles Source . In oncology, its application focuses on exploring the role of GSK-3β in cell proliferation, apoptosis, and the regulation of oncogenic transcription factors, with studies investigating its effects in various cancer cell lines Source . By providing a specific tool for GSK-3β inhibition, this compound enables researchers to dissect the complex biological functions of this kinase and validate it as a therapeutic target in diverse pathological contexts.

Propriétés

IUPAC Name

2-(3,4-dimethoxyphenyl)-9-pyridin-3-yl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-29-17-9-8-13(11-18(17)30-2)21-25-22-24-15-6-3-7-16(28)19(15)20(27(22)26-21)14-5-4-10-23-12-14/h4-5,8-12,20H,3,6-7H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONYAAVWWDASGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CN=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-(3,4-dimethoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the triazoloquinazoline family, which has garnered attention due to its potential biological activities. This article explores the various aspects of its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological implications.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N5O2C_{18}H_{19}N_5O_2, with a molecular weight of approximately 341.38 g/mol. The structure features a triazole ring fused with a quinazoline moiety and substituted with a dimethoxyphenyl group and a pyridine ring.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

  • Anticancer Activity
    • Mechanism of Action : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it was found to inhibit cell proliferation in the A549 human lung cancer cell line with an IC50 value of approximately 9 µM. This inhibition was linked to cell cycle arrest and induction of senescence in cancer cells .
    • Cell Lines Tested : In vitro studies have demonstrated effectiveness against multiple cancer types including breast (MCF7), liver (HEPG2), and colon cancer (DLD1) cell lines .
  • Anti-inflammatory Effects
    • Preliminary assessments suggest that the compound may possess anti-inflammatory properties. It was tested for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. The IC50 values for COX-2 inhibition were notably low, indicating strong anti-inflammatory potential .
  • Neuroprotective Properties
    • Emerging research indicates that compounds similar to this one may exhibit neuroprotective effects. While specific data on this compound is limited, related triazole derivatives have been studied for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 Value (µM)Reference
AnticancerA549 (Lung Cancer)9
AnticancerMCF7 (Breast Cancer)Not specified
Anti-inflammatoryCOX-2 InhibitionLow (specific value not reported)
NeuroprotectiveVarious ModelsNot specified

Case Studies

  • Study on Anticancer Activity :
    • A study conducted by Kamel et al. synthesized various triazoloquinazoline derivatives and evaluated their cytotoxicity across a panel of human cancer cell lines. The compound demonstrated significant growth inhibition across several tested lines, highlighting its potential as an anticancer agent .
  • Inflammation Model Evaluation :
    • In vivo studies using carrageenan-induced paw edema models showed promising results for triazole derivatives similar to this compound in reducing inflammation compared to standard anti-inflammatory drugs like indomethacin .

Applications De Recherche Scientifique

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds within the triazoloquinazolinone class. For instance:

  • Inhibition of Cancer Cell Proliferation : Compounds similar to 2-(3,4-dimethoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one have shown significant inhibitory effects on various cancer cell lines. For example, a derivative demonstrated IC50 values in the low micromolar range against breast cancer cells .
  • Mechanism of Action : The mechanism often involves the modulation of key signaling pathways associated with cancer cell survival and proliferation. Specifically, these compounds may inhibit kinases involved in tumor growth .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound:

  • Neurodegenerative Diseases : Research indicates that derivatives can exhibit protective effects against neuronal cell death in models of neurodegenerative diseases such as Alzheimer's and Huntington's disease. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazoloquinazolinones. Key findings include:

  • Substituent Variations : Modifying substituents on the phenyl or pyridine rings can significantly alter biological activity. For instance, introducing different methoxy groups has been shown to enhance anticancer activity .

Case Study 1: Anticancer Activity

A study conducted on a series of triazoloquinazolinones revealed that specific modifications led to enhanced potency against non-small cell lung cancer (NSCLC). The lead compound exhibited an IC50 value of 0.005 µM against c-Met kinases and was selected for further preclinical development .

Case Study 2: Neuroprotection

In a neuroprotection study involving models of oxidative stress-induced neuronal injury, a derivative of this compound demonstrated significant reduction in cell death rates compared to controls. The protective effect was linked to the compound's ability to scavenge free radicals and modulate inflammatory pathways .

Comparaison Avec Des Composés Similaires

Structural and Substituent Variations

The triazoloquinazolinone scaffold is highly modular, with substitutions at positions 2, 6, 7, and 9 significantly altering properties. Key analogs include:

9-(4-Hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one (13a)

  • Substituents: 4-hydroxyphenyl at position 8.
  • Melting point: 230–231°C; yield: 69.5% via cyclocondensation .
  • Hydroxyl groups enhance polarity, reducing logP compared to methoxy derivatives.

6-(4-Methoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

  • Substituents: 4-methoxyphenyl at position 6, phenyl at position 9.
  • Methoxy groups increase lipophilicity (logP ~3–4 estimated) .

9-[4-(Diethylamino)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one Substituents: 4-(diethylamino)phenyl at position 9, dimethyl at position 4. Molecular weight: 365.48; logP: 3.57; polar surface area: 54.29 Ų . Diethylamino group introduces basicity, enhancing solubility in acidic conditions.

7a: 9-(2-Chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-4H-1,2,4-triazolo[5,1-b]quinazolin-8-one

  • Substituents: 2-chlorophenyl at position 9, dimethyl at position 6.
  • Melting point: >300°C; IR shows C=O (1636 cm⁻¹) and C-Cl (1041 cm⁻¹) stretches .

Physicochemical Properties

Compound Substituents (Positions) Molecular Weight Melting Point (°C) logP Key Functional Groups
Target Compound 3,4-Dimethoxyphenyl (2), Pyridin-3-yl (9) - - ~3.5–4* Methoxy, pyridine
13a 4-Hydroxyphenyl (9) - 230–231 ~2.5* Hydroxyl
6-(4-Methoxyphenyl)-9-phenyl 4-Methoxyphenyl (6), Phenyl (9) - - ~3–4* Methoxy
Diethylamino Derivative 4-(Diethylamino)phenyl (9) 365.48 - 3.57 Diethylamino, dimethyl
7a 2-Chlorophenyl (9) - >300 ~3.5* Chloro, dimethyl

*Estimated based on substituent contributions.

Substituent Effects on Properties

  • Methoxy Groups : Increase lipophilicity (logP ~3.5–4) and may enhance blood-brain barrier permeability compared to hydroxyl analogs .
  • Chloro/Pyridine Groups : Chloro derivatives exhibit higher melting points (>300°C) due to halogen-mediated crystal packing , while pyridine substituents (as in the target compound) introduce hydrogen-bond acceptors, affecting solubility.
  • Diethylamino Groups: Improve solubility in polar solvents (logD: 3.20) , advantageous for formulation.

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

PrecursorSolventTemp (°C)Time (h)Yield (%)Ref.
5-Cyclopentyl-triazoloquinazolineEthanol801239.5
Diethyl imidazopyridineToluene1102451

Basic: How can researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using substituent-induced shifts. For example:
    • Pyridin-3-yl protons resonate at δ 8.5–9.0 ppm (aromatic region).
    • Tetrahydroquinazolinone CH2 groups appear at δ 2.5–3.5 ppm .
  • HRMS (ESI) : Confirm molecular ion [M+H]+ with <5 ppm mass accuracy. Example: C24H24N4O3 requires 424.1764; observed 424.1761 .
  • HPLC-PDA : Use C18 columns (ACN/water gradient) to assess purity (>95%) and detect byproducts .

Advanced: What strategies can optimize reaction yields and regioselectivity in triazoloquinazoline synthesis?

Methodological Answer:

  • Solvent selection : Polar solvents (DMF) enhance solubility of aromatic intermediates but may increase side reactions. Switch to THF or dichloromethane for sterically hindered substrates .
  • Catalysis : Employ Lewis acids (e.g., ZnCl2) to direct regioselective cyclization, as shown in pyrazoloquinazoline syntheses .
  • Microwave-assisted synthesis : Reduce reaction time from 24 h to 2–4 h, improving yields by 10–15% .

Advanced: How to design experiments for evaluating environmental fate and ecotoxicological impacts?

Methodological Answer:

  • Experimental framework : Adopt a tiered approach per Project INCHEMBIOL :
    • Physicochemical profiling : Determine logP, water solubility, and photostability (OECD 105).
    • Biodegradation assays : Use OECD 301F (manometric respirometry) to assess microbial breakdown.
    • Ecotoxicology : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201) .
  • Long-term studies : Monitor bioaccumulation in model organisms (e.g., zebrafish) over 6–12 months .

Advanced: How to resolve contradictions in pharmacological activity data across studies?

Methodological Answer:

  • Dose-response validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase inhibition assays) .
  • Metabolite interference : Use LC-MS/MS to identify active metabolites (e.g., demethylated derivatives) that may contribute to observed discrepancies .
  • Structural analogs : Compare with triazolo[1,5-a]pyrimidines to isolate the role of the 3,4-dimethoxyphenyl group .

Advanced: What computational methods predict the compound’s reactivity and binding modes?

Methodological Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to identify electrophilic centers (e.g., C-2 of triazole) .
  • Molecular docking : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR), prioritizing residues (e.g., Lys745, Thr790) for mutagenesis studies .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of protein-ligand complexes .

Advanced: How to assess metabolic stability and cytochrome P450 inhibition potential?

Methodological Answer:

  • Microsomal assays : Incubate with human liver microsomes (HLM) and NADPH; monitor parent compound depletion via LC-MS .
  • CYP inhibition : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to calculate IC50 values .
  • Metabolite ID : Employ UPLC-QTOF-MS/MS with MSE data-independent acquisition for untargeted profiling .

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